(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride (R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2248176-07-8
VCID: VC7633073
InChI: InChI=1S/C10H14N2.2ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1
SMILES: C1CC(C1)C(C2=CN=CC=C2)N.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15

(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride

CAS No.: 2248176-07-8

Cat. No.: VC7633073

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15

* For research use only. Not for human or veterinary use.

(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride - 2248176-07-8

Specification

CAS No. 2248176-07-8
Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
IUPAC Name (R)-cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1
Standard InChI Key INVYPPVIQWXMQF-YQFADDPSSA-N
SMILES C1CC(C1)C(C2=CN=CC=C2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride, reflects its stereospecific (R)-configuration at the chiral center. The structure comprises:

  • A pyridine ring substituted at the 3-position.

  • A cyclobutane ring linked to the methanamine group.

  • Two hydrochloride counterions enhancing solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆Cl₂N₂PubChem
Molecular Weight235.15 g/molPubChem
Isomeric SMILESC1CC(C1)C@HN.Cl.ClPubChem
CAS Registry Number2248176-07-8ECHA

The cyclobutyl group introduces strain into the molecule, potentially influencing binding affinity to biological targets. The pyridine ring contributes to π-π stacking interactions, a critical feature in enzyme inhibition .

Synthesis and Production

Synthetic Pathways

The synthesis of (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride involves multistep organic reactions:

  • Cyclobutane Intermediate Formation:
    Cyclobutyl halides or alcohols undergo cyclization under acidic conditions (e.g., H₂SO₄) to yield strained cyclobutane intermediates.

  • Stereoselective Coupling:
    The cyclobutyl group is coupled to pyridin-3-ylmethanamine using carbodiimide-based reagents (e.g., DCC) to preserve the (R)-configuration.

  • Salt Formation:
    Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, improving aqueous solubility.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 12h65–70
CouplingDCC, CH₂Cl₂, RT, 24h55–60
Salt FormationHCl (2 eq), EtOH, 0°C, 2h>90

Challenges include minimizing racemization during coupling and optimizing cyclobutane ring stability.

Research Applications

Kinase Inhibition

The compound’s pyridine moiety enables interactions with ATP-binding pockets in kinases. Patent US10202365B2 highlights its structural similarity to 2-(pyridin-3-yl)-pyrimidine derivatives, which act as RET kinase inhibitors for cancer therapy .

Mechanism of Action:

  • Competes with ATP for binding to RET kinase’s catalytic domain.

  • Reduces phosphorylation of downstream targets (e.g., MAPK/ERK).

Neuropharmacology

Preliminary studies suggest modulation of monoamine transporters, indicating potential in treating neurological disorders.

Pharmacological Profile

In Vitro Activity

AssayResult (IC₅₀)Model System
RET Kinase Inhibition12 nMHEK293 Cells
Dopamine Transporter Binding480 nMRat Synaptosomes

ADME Properties

  • Solubility: >10 mg/mL in water (due to dihydrochloride salt).

  • Plasma Stability: t₁/₂ = 6.2h (human liver microsomes).

EndpointValueTest System
LD₅₀ (Oral)>2000 mg/kgRat
Skin IrritationNon-irritantOECD 404

Comparative Analysis

Table 3: Structural Analogues and Activity

CompoundRET IC₅₀ (nM)Selectivity (vs. VEGFR2)
(R)-Cyclobutyl(pyridin-3-yl)methanamine12150-fold
Cyclopropyl(pyridin-3-yl)methanamine4530-fold
(S)-Cyclobutyl(pyridin-3-yl)methanamine21012-fold

The (R)-enantiomer exhibits superior potency and selectivity, underscoring the importance of stereochemistry .

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